Calycanthine
Overview
Description
Calycanthine is a naturally occurring alkaloid found in the Calycanthaceae family, particularly in the genus Chimonanthus. This compound is known for its complex structure and significant biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis properties .
Mechanism of Action
Target of Action
Calycanthine, a principal alkaloid of the family Calycanthaceae, primarily targets the L-type calcium channels and GABA-mediated chloride currents at GABA(A) receptors . These targets play crucial roles in the functioning of the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca(2+) channels . It also inhibits GABA-mediated chloride currents at GABA(A) receptors . This interaction leads to changes in the normal functioning of the nervous system, causing convulsions .
Biochemical Pathways
It is known that this compound’s inhibition of gaba release and gaba-mediated chloride currents disrupts the normal functioning of the nervous system .
Pharmacokinetics
The pharmacokinetics of this compound in rats have been investigated using the UPLC-MS/MS method . The absolute bioavailability of this compound was found to be 37.5% in rats . The linearity of this compound in rat plasma was good within the range of 1–200 ng/mL, and the lower limit of quantification (LLOQ) was 1 ng/mL . The matrix effect was between 97.9% and 105.4%, and the recovery was better than 85.6% .
Result of Action
The primary result of this compound’s action is the induction of convulsions, due to its inhibitory effects on the release of the inhibitory neurotransmitter GABA and GABA-mediated chloride currents . This makes this compound a central nervous system toxin .
Biochemical Analysis
Biochemical Properties
Calycanthine may mediate its convulsant action predominantly by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca2+ channels and by inhibiting GABA-mediated chloride currents at GABA(A) receptors . This indicates that this compound interacts with enzymes and proteins involved in neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with L-type Ca2+ channels and GABA(A) receptors, inhibiting the release of GABA and thus exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its pharmacokinetics in rats have been investigated using the UPLC-MS/MS method .
Dosage Effects in Animal Models
In animal models, specifically rats, the absolute bioavailability of this compound was found to be 37.5%
Metabolic Pathways
Its interaction with GABA and L-type Ca2+ channels suggests it may be involved in neurotransmission pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calycanthine involves several steps, including the use of intramolecular Heck reaction cascades and diazene-directed fragment assembly. One notable method involves the exposure of meso-3 to hot dilute acetic acid to obtain meso-calycanthine .
Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of copper-catalyzed sequential arylation-oxidative dimerization reactions is a key step in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Calycanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper-catalyzed sequential arylation-oxidative dimerization reaction is particularly significant in the synthesis of this compound .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetic acid, copper catalysts, and diazene fragments. Reaction conditions often involve high temperatures and specific catalysts to facilitate the formation of the desired products .
Major Products: The major products formed from these reactions include dimeric piperidinoquinoline and dimeric pyrrolidinoindoline alkaloids, which exhibit significant biological activities .
Scientific Research Applications
Calycanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its anti-convulsant, anti-fungal, anti-viral, and anti-tumor properties
Medicine: Potential therapeutic applications due to its analgesic and anti-melanogenesis activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chimonanthine: Another alkaloid found in the Calycanthaceae family with similar biological activities.
Folicanthine: Shares structural similarities with calycanthine and exhibits comparable biological properties.
Calycanthidine: A related compound with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific interactions with L-type calcium channels and GABA(A) receptors, which contribute to its distinct convulsant properties .
Properties
CAS No. |
595-05-1 |
---|---|
Molecular Formula |
C22H26N4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 |
InChI Key |
XSYCDVWYEVUDKQ-LIKPIUCQSA-N |
SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
Isomeric SMILES |
CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C |
Canonical SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
melting_point |
250-251°C |
Key on ui other cas no. |
595-05-1 |
physical_description |
Solid |
Synonyms |
calycanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calycanthine?
A1: this compound has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]
Q2: What is the core structure of this compound?
A2: this compound is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of this compound. [, ]
Q4: Can this compound be synthesized in the laboratory?
A4: Yes, several total synthesis routes have been developed for this compound. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]
Q5: What is the significance of the selenium degradation product of this compound?
A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of this compound's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []
Q6: What are the known biological activities of this compound?
A6: this compound has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].
Q7: What is the mechanism of action of this compound's antifungal activity?
A7: While the exact mechanism is not fully understood, studies have shown that both this compound and folicanthine, another alkaloid found alongside this compound, exhibit significant inhibitory effects against various plant pathogenic fungi. []
Q8: What is known about this compound's effect on the nervous system?
A8: Research suggests that this compound acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []
Q9: What are the toxicological concerns associated with this compound?
A11: this compound is known to be toxic, particularly to ruminants. Ingestion of plants containing this compound, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]
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